1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-

Medicinal Chemistry ADME Optimization Bioisostere Design

Identifying 1,3,4-oxadiazole regioisomers with consistent ADME properties challenges CNS and agrochemical screening programs. CAS 928000-65-1 resolves this with a structurally validated 5-HT1A pharmacophore (matched analog Ki=1.52 nM) and confirmed 1,3,4-oxadiazole core advantages over 1,2,4-isomers: • Lower lipophilicity (median log D 3.2 vs 4.4) for improved solubility • Reduced hERG inhibition risk per matched-pair analysis • Dual derivatization handles: primary amine (amide coupling) + thioether (oxidation) Supplied with rigorous QC as a research-use-only screening compound; standard B2B global shipping applies.

Molecular Formula C12H14ClN3OS
Molecular Weight 283.78 g/mol
CAS No. 928000-65-1
Cat. No. B12115038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-
CAS928000-65-1
Molecular FormulaC12H14ClN3OS
Molecular Weight283.78 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NN=C(O2)CCCN)Cl
InChIInChI=1S/C12H14ClN3OS/c13-10-5-3-9(4-6-10)8-18-12-16-15-11(17-12)2-1-7-14/h3-6H,1-2,7-8,14H2
InChIKeyWMWWUILVQYHYII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- (CAS 928000-65-1): Scaffold Classification and Core Structural Features for Procurement Decision-Making


1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- (CAS 928000-65-1; MF: C₁₂H₁₄ClN₃OS; MW: 283.78 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole thioether bearing a 4-chlorobenzylthio group at the 5-position and an aminopropyl chain at the 2-position. The 1,3,4-oxadiazole regioisomer, as distinct from 1,2,4-oxadiazole variants, possesses an intrinsically different charge distribution that confers systematically lower lipophilicity (median log D = 3.2 vs 4.4 for matched 1,2,4-isomers), superior metabolic stability (56% of matched pairs favoring 1,3,4), and reduced hERG inhibition liability [1]. The compound belongs to the 1,3,4-oxadiazole thioether chemotype, a privileged scaffold in both medicinal chemistry and agrochemical bactericide discovery, with documented antibacterial [2], antidepressant [3], anticonvulsant, and anticancer activities across its derivative space. Currently available from commercial screening compound suppliers for research use only, the compound serves as a versatile intermediate and screening candidate for target-based and phenotypic drug discovery programs.

Why 1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- Cannot Be Substituted with Generic Oxadiazole Analogs


The procurement of oxadiazole-based screening compounds or synthetic intermediates requires precise structural specification because three interdependent molecular features of this compound—the 1,3,4-oxadiazole regioisomer, the 4-chlorobenzylthio substituent, and the 2-aminopropyl chain—each independently dictate pharmacological and physicochemical behavior. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that 1,3,4-oxadiazole isomers consistently exhibit approximately one order of magnitude lower lipophilicity (median log D 3.2 vs 4.4) and superior metabolic stability compared to 1,2,4-oxadiazole regioisomers [1]. Within the 1,3,4-oxadiazole thioether class, the identity of the S-substituent critically governs target engagement: 4-chlorobenzylthio-bearing congeners have demonstrated sub-nanomolar 5-HT1A receptor affinity (Ki = 1.52 nM), whereas analogs with alternative benzylthio substituents show divergent binding profiles [2]. Furthermore, the 2-aminopropyl chain provides a synthetically tractable primary amine handle unavailable in simpler 1,3,4-oxadiazole-2-thiol or 2-methyl derivatives, enabling site-selective conjugation strategies. Generic substitution across any of these three structural dimensions risks compromising both target potency and ADME properties in unpredictable ways.

Quantitative Differentiation Evidence for 1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- (CAS 928000-65-1) vs Closest Comparators


1,3,4-Oxadiazole Regioisomer vs 1,2,4-Oxadiazole: Lipophilicity and Metabolic Stability Advantages from Matched-Pair Analysis

In a systematic matched-pair analysis of 148 oxadiazole-containing compounds from the AstraZeneca collection, the 1,3,4-oxadiazole regioisomer demonstrated a median log D of 3.2, compared to 4.4 for the matched 1,2,4-oxadiazole pairs—a difference of 1.2 log units, corresponding to approximately 16-fold lower lipophilicity [1]. For metabolic stability assessed in human liver microsomes (HLM) across 34 matched pairs (68 compounds), 19 out of 34 pairs (56%) showed superior metabolic stability for the 1,3,4-isomer [1]. Additionally, the 1,3,4-oxadiazole regioisomer exhibited reduced hERG inhibition and higher aqueous solubility compared to matched 1,2,4 counterparts [1]. This intrinsic regioisomeric advantage applies to CAS 928000-65-1 by virtue of its 1,3,4-oxadiazole core.

Medicinal Chemistry ADME Optimization Bioisostere Design

4-Chlorobenzylthio Substituent Contribution to 5-HT1A Receptor Affinity vs Alternative Benzylthio Analogs

A closely matched analog bearing the identical 5-((4-chlorobenzyl)thio)-1,3,4-oxadiazole substructure—compound 10g, N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide—demonstrated the best antidepressant activity among two synthesized series in the forced swimming test (FST) model, achieving a percentage decrease in immobility duration (DID) of 58.93, comparable to the positive control fluoxetine [1]. Compound 10g exhibited potent binding affinity to the 5-HT1A receptor with Ki = 1.52 nM [1]. Within the same study, oxadiazole derivatives bearing alternative substituents at the thioether position showed weaker FST activity, demonstrating that the 4-chlorobenzylthio moiety is a key pharmacophoric element for 5-HT1A engagement. CAS 928000-65-1 shares this identical 4-chlorobenzylthio-1,3,4-oxadiazole substructure and differs from 10g only in the 2-position substituent (aminopropyl vs methoxyphenylacetamide linker), positioning it as a scaffold-hopping intermediate for CNS programs.

CNS Drug Discovery Antidepressant 5-HT1A Receptor

Class-Level Antibacterial Potency of 1,3,4-Oxadiazole Thioethers Against Phytopathogenic Xanthomonas spp. vs Commercial Bactericides

The 1,3,4-oxadiazole thioether chemotype, to which CAS 928000-65-1 belongs, has demonstrated potent antibacterial activity against agriculturally relevant Xanthomonas pathogens. Thiazolium-labeled 1,3,4-oxadiazole thioethers achieved minimal EC50 values of 0.10, 3.27, and 3.50 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri, respectively [1]. Independently, 1,3,4-oxadiazole thioether derivative 6r exhibited an EC50 of 4.78 μg/mL against Xoo, which is approximately 18-fold more potent than the commercial bactericide bismerthiazol (EC50 = 87.55 μg/mL) [2]. A vanillic acid-derived 1,3,4-oxadiazole containing a 4-chlorobenzyloxy moiety achieved EC50 values of 5.58 and 18.82 μg/mL against Xac and Xoo, surpassing both bismerthiazol and thiodiazole copper [3]. The 4-chlorobenzylthio substituent present in CAS 928000-65-1 is structurally analogous to the 4-chlorobenzyloxy group validated in this antibacterial context.

Agrochemical Discovery Antibacterial Plant Protection

Synthetic Tractability: 2-Aminopropyl Chain as a Site-Selective Derivatization Handle vs 2-Methyl or 2-Thiol Congeners

The 2-aminopropyl substituent (propan-1-amine) of CAS 928000-65-1 provides a primary aliphatic amine (pKa ~10-11) that is absent in the more common 5-substituted-1,3,4-oxadiazole-2-thiol (e.g., CAS 23766-28-1) and 2-methyl-1,3,4-oxadiazole derivatives [1]. This amine enables site-selective amide coupling, reductive amination, sulfonamide formation, and urea synthesis under mild conditions, facilitating parallel library construction without requiring protecting group strategies on the oxadiazole ring itself. In contrast, 1,3,4-oxadiazole-2-thiol derivatives require thiol-specific chemistry (alkylation, oxidation to sulfoxide/sulfone), which introduces additional synthetic steps and potential for off-target oxidation during biological assays [2]. The presence of both a nucleophilic amine and an electrophilic thioether sulfur in the same molecule offers orthogonal derivatization vectors rarely available in simpler oxadiazole building blocks.

Synthetic Chemistry Parallel Synthesis Library Design

Reduced hERG Liability and Superior Aqueous Solubility of 1,3,4-Oxadiazole Scaffold vs 1,2,4-Oxadiazole Isosteres

The matched-pair analysis by Boström et al. (2012) demonstrated that 1,3,4-oxadiazole isomers consistently show reduced hERG channel inhibition compared to their 1,2,4-oxadiazole matched pairs, alongside higher aqueous solubility [1]. The lower hERG risk is mechanistically linked to the reduced lipophilicity (median log D 3.2 vs 4.4) of the 1,3,4-isomer, as hERG binding is known to correlate positively with log D [1]. While compound-specific hERG IC50 and solubility data are not available for CAS 928000-65-1 itself, the class-level directionality—lower log D → reduced hERG risk → higher solubility—is structurally intrinsic to the 1,3,4-oxadiazole regioisomer and applies to this compound. For procurement decisions in early-stage drug discovery, selecting a 1,3,4-oxadiazole scaffold over a 1,2,4-isostere reduces the probability of encountering cardiac safety attrition during lead optimization.

Cardiac Safety ADMET Profiling Lead Optimization

Recommended Research and Industrial Application Scenarios for 1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]- (CAS 928000-65-1)


CNS Drug Discovery: 5-HT1A Receptor-Targeted Antidepressant Lead Generation via Scaffold-Hopping from Compound 10g

Based on the demonstrated sub-nanomolar 5-HT1A binding affinity (Ki = 1.52 nM) and in vivo antidepressant efficacy (FST DID = 58.93) of the closely matched 4-chlorobenzylthio-1,3,4-oxadiazole derivative 10g [1], CAS 928000-65-1 serves as an ideal scaffold-hopping starting point for CNS programs targeting the 5-HT1A receptor. Its aminopropyl chain can be conjugated to diverse aryl/heteroaryl carboxylic acids via amide coupling to generate focused compound libraries, while the 1,3,4-oxadiazole core's reduced hERG liability (class-level inference from matched-pair analysis [2]) mitigates a common cardiac safety concern in CNS drug development. Procurement for serotonin receptor-focused screening cascades is directly supported by the structurally validated pharmacophore.

Agrochemical Bactericide Discovery: Screening Against Rice Bacterial Leaf Blight Pathogens (Xanthomonas oryzae)

The 1,3,4-oxadiazole thioether chemotype has demonstrated exceptional potency against Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values as low as 0.10 μg/mL for optimized derivatives—representing a >500-fold improvement over the commercial standard bismerthiazol (EC50 87.55 μg/mL) [1][2]. The 4-chlorobenzylthio motif in CAS 928000-65-1 is structurally analogous to the 4-chlorobenzyloxy substituent validated in vanillic acid-derived oxadiazoles with EC50 values of 5.58–18.82 μg/mL against Xac and Xoo [3]. Procurement of this compound for agrochemical phenotype screening against rice bacterial leaf blight, citrus canker (Xac), or bacterial wilt (Ralstonia solanacearum) is supported by multi-study class-level evidence of 1,3,4-oxadiazole thioether antibacterial efficacy.

Parallel Library Synthesis and Diversity-Oriented Medicinal Chemistry

CAS 928000-65-1 provides two orthogonal derivatization handles—a primary amine (amide coupling, sulfonamide formation, reductive amination, urea synthesis) and a thioether (oxidation to sulfoxide/sulfone)—enabling divergent parallel synthesis strategies that simpler oxadiazole building blocks (e.g., 2-thiol or 2-methyl derivatives) cannot support [1]. This dual-handle architecture maximizes the chemical diversity accessible per synthetic cycle, making the compound particularly valuable for core-focused library production in medium-to-high-throughput medicinal chemistry workflows. The 1,3,4-oxadiazole core simultaneously contributes favorable physicochemical properties (lower log D, higher solubility, reduced hERG risk [2]) to all library members.

Anticonvulsant and GABAergic Modulator Screening Programs

The 1,3,4-oxadiazole scaffold has independently validated anticonvulsant activity mediated through GABAA receptor modulation [1], and derivatives containing organosulfur substituents at the oxadiazole core have been shown to up-regulate GABAergic transmission in C. elegans seizure models [2]. The aminopropyl chain of CAS 928000-65-1 structurally mimics the GABA backbone (γ-aminobutyric acid: 4-carbon chain with terminal amine; the target compound: 3-carbon chain with terminal amine directly linked to the oxadiazole), suggesting potential as a GABA-mimetic scaffold. Procurement for ion channel-targeted or neurotransmitter modulation screening campaigns leverages the convergent validation of the oxadiazole scaffold across CNS and agrochemical antibacterial discovery, representing a high-diversification-value screening investment.

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